molecular formula C22H22BrN5O2 B251060 5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}furan-2-carboxamide

5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}furan-2-carboxamide

Cat. No.: B251060
M. Wt: 468.3 g/mol
InChI Key: ADARGRNXBAKVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}furan-2-carboxamide, also known as BDF 610, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}furan-2-carboxamide 610 exerts its effects through the inhibition of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling pathways. Specifically, this compound 610 binds to the regulatory domain of PKC, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
This compound 610 has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound 610 has been found to inhibit cell proliferation, induce apoptosis, and suppress tumor growth. In cardiovascular disease, this compound 610 has been shown to have vasodilatory effects, reduce myocardial infarct size, and improve cardiac function. In neuroscience, this compound 610 has been found to enhance memory consolidation and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}furan-2-carboxamide 610 is its specificity for PKC, which allows for targeted inhibition of this enzyme. Additionally, this compound 610 has been shown to have low toxicity and good bioavailability. However, one limitation of this compound 610 is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several potential future directions for research on 5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}furan-2-carboxamide 610. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound 610. Another potential direction is the investigation of the effects of this compound 610 on other signaling pathways and cellular processes. Additionally, further studies are needed to determine the optimal dosing and administration of this compound 610 for various applications. Overall, this compound 610 holds promise as a valuable tool for scientific research in various fields.

Synthesis Methods

5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}furan-2-carboxamide 610 is synthesized through a multi-step process, starting with the reaction of 2-aminofuran with ethyl chloroformate to form 2-(2-oxoethyl)furan. This intermediate is then reacted with 6-methyl-2H-benzotriazole-5-carboxylic acid and N,N-diethyl-4-aminobenzamide to produce this compound 610.

Scientific Research Applications

5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}furan-2-carboxamide 610 has been studied extensively for its potential applications in various scientific fields, including cancer research, cardiovascular disease, and neuroscience. In cancer research, this compound 610 has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, this compound 610 has been found to have vasodilatory effects and protect against myocardial ischemia-reperfusion injury. In neuroscience, this compound 610 has been shown to enhance memory consolidation and improve cognitive function.

Properties

Molecular Formula

C22H22BrN5O2

Molecular Weight

468.3 g/mol

IUPAC Name

5-bromo-N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C22H22BrN5O2/c1-4-27(5-2)15-6-8-16(9-7-15)28-25-18-12-14(3)17(13-19(18)26-28)24-22(29)20-10-11-21(23)30-20/h6-13H,4-5H2,1-3H3,(H,24,29)

InChI Key

ADARGRNXBAKVEU-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)Br)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)Br)C

Origin of Product

United States

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